molecular formula C29H25BrN6OS B448839 N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

Cat. No.: B448839
M. Wt: 585.5g/mol
InChI Key: USZHISJMWQZZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a naphthylamino group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieve the desired quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H25BrN6OS

Molecular Weight

585.5g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H25BrN6OS/c1-20(21-14-16-23(30)17-15-21)32-34-28(37)19-38-29-35-33-27(36(29)24-10-3-2-4-11-24)18-31-26-13-7-9-22-8-5-6-12-25(22)26/h2-17,31H,18-19H2,1H3,(H,34,37)

InChI Key

USZHISJMWQZZGR-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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